Comparative Lipophilicity (LogP) of 2-(Pentan-2-yl)azetidine vs. Unsubstituted Azetidine and 2-(Pentan-3-yl)azetidine
2-(Pentan-2-yl)azetidine exhibits significantly higher lipophilicity than unsubstituted azetidine, a key driver for membrane permeability. While the parent azetidine has an experimental LogP of -0.20 , the pentan-2-yl substituted analog is predicted to have an XLogP3 of approximately 2.0–2.2 based on data for the regioisomeric 3-(pentan-2-yl)azetidine (XLogP3 = 2.2) and 2-(pentan-3-yl)azetidine (XLogP3 = 2) [1][2]. This represents an increase of >2 Log units, placing the compound in a favorable range for CNS penetration and oral absorption.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted XLogP3: ~2.0–2.2 |
| Comparator Or Baseline | Azetidine (unsubstituted): experimental LogP = -0.20; 2-(Pentan-3-yl)azetidine: XLogP3 = 2; 3-(Pentan-2-yl)azetidine: XLogP3 = 2.2 |
| Quantified Difference | ΔLogP > +2.0 relative to unsubstituted azetidine |
| Conditions | Calculated using XLogP3 algorithm (PubChem) |
Why This Matters
A LogP increase of >2 units shifts the compound from a hydrophilic, low-permeability profile to a lipophilic range favorable for passive membrane diffusion, directly impacting oral bioavailability and CNS exposure potential.
- [1] Kuujia. Cas no 1855593-90-6 (3-(Pentan-2-yl)azetidine). View Source
- [2] Kuujia. Cas no 1482185-68-1 (2-(Pentan-3-yl)azetidine). View Source
